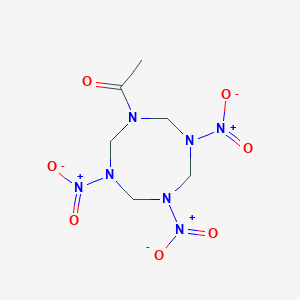

1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone” is a term associated with a range of products and technologies, particularly in the field of solid-phase extraction (SPE) and heat exchange applications. In the context of SPE, this compound refers to a series of cartridges and columns used for sample preparation and analyte enrichment. These products are designed to facilitate the extraction and concentration of contaminants from various samples, making them essential tools in analytical chemistry and environmental monitoring .

Méthodes De Préparation

The preparation of 1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges involves the use of silica-based and polymeric-based stationary phase chemistries. These cartridges are designed for compatibility with automated SPE instruments, such as the Dionex AutoTrace 280 SPE instrument. The synthetic routes for these cartridges typically involve the functionalization of silica or polymer backbones with specific chemical groups to enhance their affinity for target analytes. For example, divinylbenzene (DVB) and polyvinylpyrrolidone (PVP) are commonly used in the preparation of hydrophilic reversed-phase (HRP) cartridges .

Analyse Des Réactions Chimiques

1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges are primarily used for the extraction and concentration of analytes rather than undergoing chemical reactions themselves. the analytes extracted using these cartridges can undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the nature of the analyte and the conditions used. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions using halogenated compounds .

Applications De Recherche Scientifique

1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and environmental science. In chemistry, they are used for the preconcentration of trace contaminants in water samples, facilitating the detection of pesticides, pharmaceuticals, and other organic pollutants. In biology and medicine, this compound cartridges are employed for the extraction of biomolecules, such as proteins and nucleic acids, from complex biological matrices. In environmental science, these cartridges are used for monitoring water quality and detecting pollutants in natural water sources .

Mécanisme D'action

The mechanism of action of 1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges is based on the principles of solid-phase extraction. The stationary phase within the cartridge interacts with the target analytes through various mechanisms, such as adsorption, ion exchange, and hydrophobic interactions. The analytes are retained on the stationary phase while impurities are washed away. The retained analytes can then be eluted using an appropriate solvent, allowing for their subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Comparaison Avec Des Composés Similaires

1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges can be compared with other SPE products, such as C18 and C8 cartridges, which are also used for the extraction and concentration of analytes. While C18 and C8 cartridges are primarily used for non-polar and moderately polar compounds, this compound HRP cartridges are designed for a broader range of analytes, including both polar and non-polar compounds. This versatility makes this compound cartridges unique and highly valuable in various analytical applications .

Propriétés

Numéro CAS |

13980-00-2 |

|---|---|

Formule moléculaire |

C6H11N7O7 |

Poids moléculaire |

293.2 g/mol |

Nom IUPAC |

1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone |

InChI |

InChI=1S/C6H11N7O7/c1-6(14)7-2-8(11(15)16)4-10(13(19)20)5-9(3-7)12(17)18/h2-5H2,1H3 |

Clé InChI |

CJYDNDLQIIGSTH-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

13980-00-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.